molecular formula C5H4BF2NO2 B2650450 2,4-Difluoropyridine-3-boronic acid CAS No. 1353756-61-2

2,4-Difluoropyridine-3-boronic acid

Cat. No. B2650450
M. Wt: 158.9
InChI Key: OURMLNFRGODORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoropyridine-3-boronic acid is a boron-containing compound . Boron compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoropyridine-3-boronic acid is essentially planar , indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Difluoropyridine-3-boronic acid is 158.90 g/mol . It has 2 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass is 159.0303149 g/mol and its monoisotopic mass is 159.0303149 g/mol .

Scientific Research Applications

Colorimetric Sensing of Fluoride Ions

2,4-Difluoropyridine-3-boronic acid derivatives have been utilized in colorimetric sensing. For instance, certain pyridinium boranes demonstrate the ability to extract fluoride ions, forming zwitterionic fluoroborates. This interaction induces a significant red-shift in the absorption band, resulting in a visible yellow color, attributed to an intramolecular charge transfer process (Wade & Gabbaï, 2009).

Electronic Communication in Organoboron Compounds

The study of bifunctional conjugated organoboranes has shed light on the electronic communication between boron centers and the cooperativity effects in binding other molecules, like pyridine. This research provides a deeper understanding of the electronic delocalization and the impact of boron on the electronic properties of the compounds (Sundararaman et al., 2006).

Borylation Chemistry

Advancements in boron chemistry, especially involving borylation reactions, have highlighted the significant applications of boronic acid derivatives. The high Lewis acidity of certain boron compounds makes them versatile reagents for a range of reactions including hydrogenation, hydrosilylation, and catalysis. The development of new borane and borocation reagents has broadened the scope of boron chemistry beyond traditional applications (Lawson & Melen, 2017).

Catalysis and Reactivity

Boronic acids play a crucial role in catalysis. For instance, they catalyze highly enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized compounds. The inherent catalytic properties of boronic acids make them indispensable in various organic reactions (Hashimoto et al., 2015).

Applications in Sensing and Binding

Boronic Acid–Diol Complexation

The interaction between boronic acids and diols is fundamental in biomaterials, particularly for binding biologically relevant saccharides and forming hydrogels with dynamic behavior. Understanding the structure–reactivity relationships in these complexations is crucial for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Selectivity and Sensitivity in Sensing Applications

Boronic acids are integral to the development of selective sensors for various biologically active substances, crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols or polyols forms the basis of fluorescent sensors for probing carbohydrates and other bioactive substances (Yang et al., 2017).

Future Directions

Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2,4-difluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURMLNFRGODORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoropyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.